molecular formula C13H10Br2N2 B2907448 3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide CAS No. 64413-93-0

3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B2907448
CAS No.: 64413-93-0
M. Wt: 354.045
InChI Key: XOEYYRBBXIZMQA-UHFFFAOYSA-N
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Description

3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide is a chemical compound synthesized from α-bromoketones and 2-aminopyridine . It is a versatile compound that can be further transferred to other skeletons .


Synthesis Analysis

The synthesis of this compound involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H8BrN3/c13-11-10 (9-5-2-1-3-6-9)15-12-14-7-4-8-16 (11)12/h1-8H .


Chemical Reactions Analysis

This compound is obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added. The cyclization to form imidazopyridines is promoted by the further bromination .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 274.12 . It is a solid at room temperature .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335. Precautionary measures include P261, P305, P351, and P338 .

Future Directions

The versatile 3-bromoimidazopyridines could be further transferred to other skeletons . This opens up possibilities for the development of new compounds and potential applications in various fields.

Properties

IUPAC Name

3-bromo-2-phenylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2.BrH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEYYRBBXIZMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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